3-chloro-5-(methylsulfanyl)aniline
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Overview
Description
3-chloro-5-(methylsulfanyl)aniline: is a chemical compound with the molecular formula C7H8ClNS and a molecular weight of 173.7 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Common industrial methods include the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-5-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium hydroxide, ethanol, and various nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted anilines.
Scientific Research Applications
3-chloro-5-(methylsulfanyl)aniline has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-5-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3-chloroaniline: Similar structure but lacks the methylsulfanyl group.
5-chloro-2-methylaniline: Similar structure with a different substitution pattern.
3-chloro-4-(methylsulfanyl)aniline: Similar structure with a different position of the methylsulfanyl group.
Uniqueness: 3-chloro-5-(methylsulfanyl)aniline is unique due to the presence of both chlorine and methylsulfanyl groups at specific positions on the aniline ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
CAS No. |
1822986-10-6 |
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Molecular Formula |
C7H8ClNS |
Molecular Weight |
173.66 g/mol |
IUPAC Name |
3-chloro-5-methylsulfanylaniline |
InChI |
InChI=1S/C7H8ClNS/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 |
InChI Key |
NZCVNAAZMCVKHP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)N)Cl |
Purity |
95 |
Origin of Product |
United States |
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